![molecular formula C6H6N3NaO3S B053369 (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt CAS No. 112097-97-9](/img/structure/B53369.png)
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt, also known as ATMA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
科学的研究の応用
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt has been shown to have potential applications in a variety of scientific research areas. One of the most promising areas is in the field of cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.
作用機序
The exact mechanism of action of (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, leading to potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of using this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
将来の方向性
There are several potential future directions for research involving (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt. One area of interest is in the development of this compound-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different experimental settings. Finally, there is potential for the development of new synthetic methods for this compound that could improve its efficiency and reduce its cost of production.
合成法
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with various reagents. One commonly used method involves the reaction of 2-aminothiazole with methoxyiminoacetic acid in the presence of sodium hydroxide, followed by the addition of sodium nitrite. The resulting compound is then treated with sodium bisulfite to yield this compound as a sodium salt.
特性
CAS番号 |
112097-97-9 |
|---|---|
分子式 |
C6H6N3NaO3S |
分子量 |
223.19 g/mol |
IUPAC名 |
sodium;(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate |
InChI |
InChI=1S/C6H7N3O3S.Na/c1-12-9-4(5(10)11)3-2-13-6(7)8-3;/h2H,1H3,(H2,7,8)(H,10,11);/q;+1/p-1/b9-4+; |
InChIキー |
DDBJALALMACFEO-JOKMOOFLSA-M |
異性体SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)[O-].[Na+] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)[O-].[Na+] |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)[O-].[Na+] |
同義語 |
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



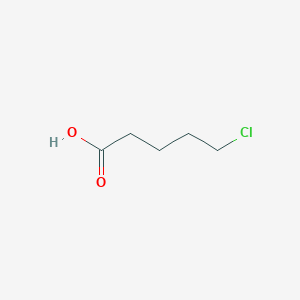

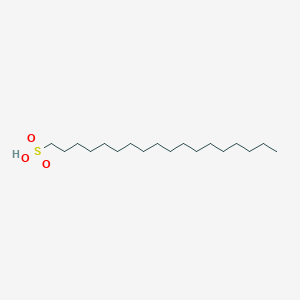
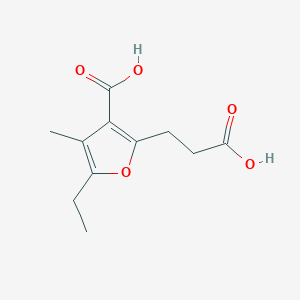
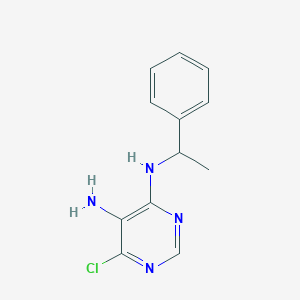
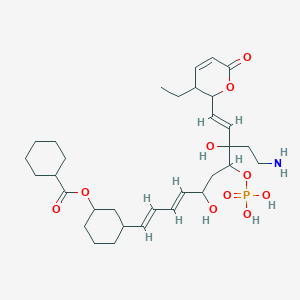
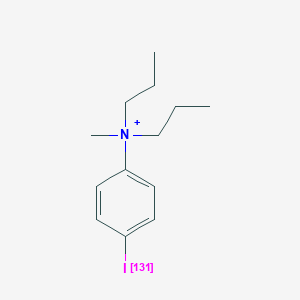

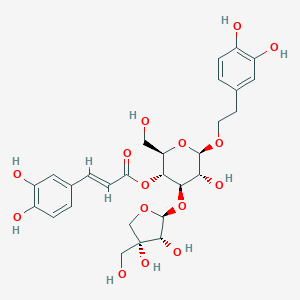
![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)

![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)
![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)